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HLI98C

HDM2 E3 Ligase Ubiquitination

Dissecting HDM2’s E3 ligase activity from its binding function remains a key challenge in p53 research. HLI98C directly inhibits HDM2 E3 ubiquitin ligase activity, unlike MDM2-p53 binding antagonists such as nutlin-3. • Apparent inhibition at 20-50 μM with ~5-fold selectivity over Nedd4. • Dose-dependently blocks p53 ubiquitylation and stabilizes p53 in cellular models. • Validated reference compound for next-generation HDM2 E3 ligase inhibitor development. Supplied with ≥98% purity; stable under ambient shipping conditions.

Molecular Formula C17H9ClN4O4
Molecular Weight 368.7 g/mol
CAS No. 317326-90-2
Cat. No. B1673313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHLI98C
CAS317326-90-2
SynonymsHLI98C;  HLI-98C;  HLI 98C.
Molecular FormulaC17H9ClN4O4
Molecular Weight368.7 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)N2C3=C(C=C(C=C3)[N+](=O)[O-])C=C4C2=NC(=O)NC4=O
InChIInChI=1S/C17H9ClN4O4/c18-10-2-1-3-11(8-10)21-14-5-4-12(22(25)26)6-9(14)7-13-15(21)19-17(24)20-16(13)23/h1-8H,(H,20,23,24)
InChIKeyBRCGPVHRBGGGPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





HLI98C: HDM2 E3 Ligase Inhibitor for p53 Pathway Studies


HLI98C, or 10-(3-chlorophenyl)-7-nitropyrimido[4,5-b]quinoline-2,4(3H,10H)-dione, is a small-molecule inhibitor belonging to a family of 7-nitro-5-deazaflavins [1]. It functions by directly inhibiting the E3 ubiquitin ligase activity of HDM2 (human double minute 2), thereby preventing the ubiquitination and subsequent proteasomal degradation of the tumor suppressor protein p53 [2]. This mechanism leads to the stabilization and activation of p53, which can induce cell cycle arrest and apoptosis, particularly in cells expressing wild-type p53 [2].

P53 PATHWAY STUDIES HDM2 E3 ligase activity inhibition context
WILD-TYPE p53 CELLS Reported stabilization and activation in WT p53 models
IN VITRO ASSAY FIT Biochemical and cell-based ubiquitination assays

Why HLI98C Cannot Be Replaced by Nutlin-Class Antagonists


Procurement decisions for HLI98C must account for its distinct mechanism of action. Unlike MDM2-p53 binding antagonists such as nutlin-3, which disrupt the protein-protein interaction interface, HLI98C directly inhibits the E3 ubiquitin ligase activity of the HDM2 enzyme [1]. This functional difference is critical for studies aiming to dissect HDM2's ligase activity from its binding functions. Furthermore, substitution with other HDM2 E3 ligase inhibitors (e.g., MEL23) or analogs within the HLI98 family (e.g., HLI98D, HLI98E, HLI373) is not equivalent due to significant variations in potency, solubility, and selectivity profiles, which are quantified in the evidence below [1].

Direct E3 ligase inhibition
Mechanism mismatch: nutlin-3 inhibits MDM2-p53 binding, not ligase activity — endpoint interpretation may differ
Nutlin-3 is a binding antagonist, not an E3 ligase inhibitor
Reported activity at 20–50 μM
Analog variability: HLI98D, E, 373 differ in potency and solubility — assay-response context may shift
HLI98D less potent; HLI373 soluble but distinct
Poor aqueous solubility
Formulation constraint: not directly transferable to in vivo protocols — requires solubility review
HLI373 designed for high solubility but altered activity

Key Differentiation: Potency, Selectivity, and Solubility


Inhibition of HDM2 E3 Ligase Activity

In an in vitro ubiquitination assay, HLI98C inhibited HDM2-mediated p53 ubiquitination in a dose-dependent manner, with significant inhibition becoming apparent at concentrations between 20–50 μM. In contrast, its close structural analog, HLI98D, was less potent in the same assay [1]. This establishes HLI98C as the more active and preferred tool compound within this chemical series for inhibiting HDM2 E3 ligase activity.

E3 Ligase Activity
Head-to-head
Dose-dependent inhibition apparent at 20–50 μM; HLI98D less potent
Reported assay-response context
In vitro ubiquitylation assay
HDM2 E3 Ligase Ubiquitination IC50

Selectivity Over Nedd4 E3 Ligase

HLI98C demonstrates a selectivity window for inhibiting HDM2 over other RING-type E3 ligases. In vitro assays revealed that inhibition of HDM2 autoubiquitylation was observed at a lower concentration (10 μM) compared to the inhibition of the unrelated HECT-domain E3 ligase Nedd4 (50 μM) [1]. This data provides a quantitative benchmark for its selectivity profile.

E3 Ligase Selectivity
Head-to-head
~5-fold selectivity for HDM2 (10 μM) over Nedd4 (50 μM)
Supports HDM2-specific pathway studies
Minimizes broad E3 ligase suppression
E3 Ligase Selectivity Nedd4 HDM2 Off-Target

Mechanistic Distinction from Nutlin-3

Unlike nutlin-3, which is a potent inhibitor of the MDM2-p53 protein-protein interaction (IC50 = 90 nM) [1], HLI98C targets the E3 ubiquitin ligase activity of HDM2. This functional distinction is critical for experimental design; HLI98C can inhibit HDM2's ubiquitin ligase function without directly competing for the p53-binding pocket, allowing for the study of HDM2's E3 ligase-dependent functions in cellular processes [2].

Mechanism of Action
Class-level
Direct HDM2 E3 ligase inhibition; not MDM2-p53 binding antagonism
Pathway-response interpretation for ligase function
Nutlin-3 binds p53 pocket (IC50 90 nM)
Mechanism of Action Nutlin-3 MDM2-p53 Interaction

Solubility Constraints vs. Optimized Analog HLI373

The HLI98 compound family, including HLI98C, is characterized by poor aqueous solubility, which limits its utility in certain experimental contexts [1]. A derivative, HLI373, was specifically designed to overcome this limitation. While HLI98C lacks quantitative solubility data in the primary literature, the foundational studies explicitly cite the limited solubility of the HLI98 series as a driver for developing more soluble analogs [1].

Aqueous Solubility
Class-level
Poor solubility (qualitative); HLI373 soluble to 200 mmol/L
Formulation context; suits in vitro studies
For in vivo, consider more soluble analog
Aqueous Solubility Structure-Activity Relationship (SAR) HLI373

Validated Research Applications


Dissecting HDM2 E3 Ligase Activity In Vitro

HLI98C is the optimal choice for biochemical and cell-based assays designed to study the E3 ubiquitin ligase function of HDM2. Its direct inhibition of this activity at 20–50 μM, with a ~5-fold selectivity over Nedd4, provides a validated tool for probing HDM2's role in p53 ubiquitination and degradation [1]. This application is supported by data showing dose-dependent inhibition of p53 ubiquitylation and stabilization of p53 protein levels in cellular models [1].

Benchmark for Novel HDM2 E3 Ligase Inhibitors

HLI98C serves as a critical reference compound for medicinal chemistry efforts to develop next-generation HDM2 E3 ligase inhibitors. Its activity profile, including its apparent inhibition at 20–50 μM [1] and its known solubility limitations [2], provides a well-defined baseline against which to measure improvements in potency, selectivity, and physicochemical properties of new chemical entities [3].

Comparative Studies with p53-MDM2 Antagonists

In research aimed at differentiating the biological outcomes of inhibiting the MDM2-p53 interaction versus the E3 ligase activity of HDM2, HLI98C is an essential tool. It allows for the activation of the p53 pathway through a mechanism distinct from binding antagonists like nutlin-3 (IC50 = 90 nM) [4]. This enables studies that can attribute specific cellular responses directly to the inhibition of HDM2's ubiquitin ligase function [1].

Application
Selection Property
Validation Focus
In vitro E3 ligase activity studies
Direct E3 ligase inhibition context
p53 ubiquitination endpoint monitoring
Medicinal chemistry benchmark
Reported activity and solubility profile
Potency and property improvement context
Mechanistic differentiation studies
Ligase inhibition vs binding antagonism
Pathway-specific response differentiation

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